3,4-ジブロモ安息香酸

概要

説明

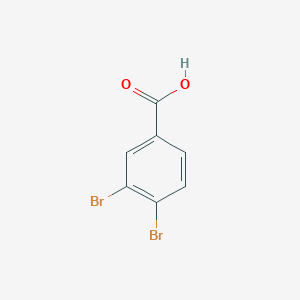

3,4-Dibromobenzoic acid is a brominated derivative of benzoic acid where two bromine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is not directly discussed in the provided papers, but its structural analogs and related compounds are extensively studied for various applications, including the synthesis of pharmaceuticals, organic electronics, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of compounds related to 3,4-dibromobenzoic acid involves various strategies, including electrochemical methods, palladium-catalyzed reactions, and Lewis acid-catalyzed reactions. For instance, an electrochemical study of 3,4-dihydroxybenzoic acid in the presence of nucleophiles has been used to synthesize new benzofuran derivatives . Similarly, a one-pot synthesis approach has been employed to create dibromobenzo bistriazole derivatives, which are useful for conjugated materials in electronics . Additionally, Lewis acid-catalyzed synthesis has been applied to generate benzofurans from acrolein dimer and 1,3-dicarbonyl compounds .

Molecular Structure Analysis

The molecular structure of 3,4-dibromobenzoic acid would consist of a benzene ring with two bromine atoms and a carboxylic acid group. The presence of bromine atoms can significantly influence the reactivity of the compound, making it a suitable candidate for further functionalization. The papers provided discuss the structural analysis of related compounds, such as the characterization of benzofuran derivatives using NMR and MS techniques .

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 3,4-dibromobenzoic acid includes various addition and cyclization reactions. For example, electrochemical oxidation in the presence of nucleophiles can lead to the formation of coumestan derivatives . Additionally, bromocyclization of alkynylbenzoic acids has been used to synthesize isobenzofuran derivatives . These reactions demonstrate the potential for 3,4-dibromobenzoic acid to undergo similar transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3,4-dibromobenzoic acid are not directly reported in the papers, the properties of structurally related compounds can provide insights. Brominated aromatic compounds generally have higher molecular weights and are less volatile compared to their non-brominated counterparts. The presence of the carboxylic acid group contributes to the acidity and potential for hydrogen bonding, affecting solubility and reactivity .

Relevant Case Studies

The papers provided do not include case studies on 3,4-dibromobenzoic acid specifically. However, the studies on related compounds have implications for the development of pharmaceuticals and materials for electronic applications. For instance, the inhibition of collagen synthesis by ethyl-3,4-dihydroxybenzoate suggests potential therapeutic applications for fibrotic diseases . The synthesis of new units for conjugated materials indicates the relevance of such compounds in the field of organic electronics .

科学的研究の応用

生体活性化合物の合成

3,4-ジブロモ安息香酸: は、生体活性化合物の合成において重要な役割を果たします。 これは、2-アミノ-4-ブロモベンゾアミドの生成のための前駆体として役立ち、これは染料や医薬品の製造における重要な中間体です 。この化合物はより複雑な分子の構成ブロックとして機能できるため、創薬と開発において貴重です。

抗菌剤

研究により、3,4-ジブロモ安息香酸の誘導体は、顕著な抗菌作用を示す可能性があることが示されています。 例えば、ビスインドールアルカロイドの合成におけるその役割が探求されており、一部の誘導体は、メチシリン感受性および耐性黄色ブドウ球菌の両方に対して活性を示しています 。この用途は、抗生物質耐性菌に対する闘争において特に関連しています。

化学研究

化学研究において、3,4-ジブロモ安息香酸は、その反応性のためにさまざまな合成用途に使用されます。 そのジブロモ化された芳香族環は、さらなる化学変換を受けることができ、有機合成における汎用的な試薬となります .

Safety and Hazards

3,4-Dibromobenzoic acid is classified as a hazardous substance . It can cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is harmful to aquatic life . Safety measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

作用機序

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and to be able to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be between 1.78 and 2.91 , which could influence its distribution within the body. More detailed studies are needed to fully understand its pharmacokinetic properties and their impact on bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Dibromobenzoic acid . Factors such as pH, temperature, and the presence of other molecules could affect its stability and interactions with its targets.

生化学分析

Biochemical Properties

3,4-Dibromobenzoic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 3,4-Dibromobenzoic acid and cytochrome P450 involves the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. This interaction is primarily driven by hydrogen bonding and hydrophobic interactions .

Cellular Effects

3,4-Dibromobenzoic acid affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,4-Dibromobenzoic acid can modulate the expression of genes involved in oxidative stress response and apoptosis. It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic fluxes and accumulation of certain metabolites .

Molecular Mechanism

The molecular mechanism of action of 3,4-Dibromobenzoic acid involves its binding to specific biomolecules, leading to enzyme inhibition or activation. The compound binds to the active sites of enzymes through hydrogen bonding and hydrophobic interactions, resulting in conformational changes that inhibit enzyme activity. Additionally, 3,4-Dibromobenzoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dibromobenzoic acid change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to 3,4-Dibromobenzoic acid in in vitro and in vivo studies has shown that it can cause persistent changes in cellular function, including altered gene expression and metabolic profiles .

Dosage Effects in Animal Models

The effects of 3,4-Dibromobenzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert its biochemical effects without causing significant adverse effects. At high doses, 3,4-Dibromobenzoic acid can cause toxic effects, including liver and kidney damage, due to its inhibitory effects on key metabolic enzymes. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

3,4-Dibromobenzoic acid is involved in various metabolic pathways, including those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the detoxification of foreign compounds. The compound can affect metabolic fluxes by inhibiting these enzymes, leading to altered levels of metabolites and potential accumulation of toxic intermediates .

Transport and Distribution

Within cells and tissues, 3,4-Dibromobenzoic acid is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, 3,4-Dibromobenzoic acid can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of 3,4-Dibromobenzoic acid is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 3,4-Dibromobenzoic acid may accumulate in the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic processes .

特性

IUPAC Name |

3,4-dibromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMPDNLGFIBQCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347662 | |

| Record name | 3,4-Dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

619-03-4 | |

| Record name | 3,4-Dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dibromobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine](/img/structure/B1298381.png)

![N-[4-(acetylamino)phenyl]-2-chloroacetamide](/img/structure/B1298388.png)

![4-[(Pyridin-2-ylthio)methyl]benzoic acid](/img/structure/B1298410.png)

![(2E)-4-[(3-methylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1298417.png)